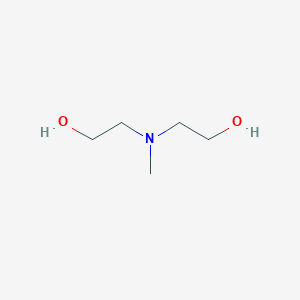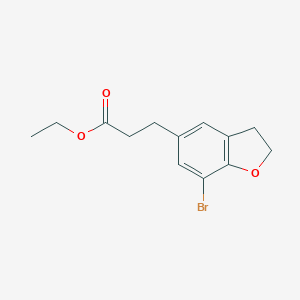
Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate
説明
Synthesis Analysis
The synthesis of benzofuran derivatives involves strategic reactions that assemble the benzofuran core, often through the condensation of precursor molecules. A method described by Matsumoto et al. (1958) involves the reaction of 7-hydroxy-8-formyl-2-methylisoflavone with ethyl bromomalonate, showcasing a classic approach to benzofuran synthesis (Matsumoto, Kawase, Nanbu, & Fukui, 1958). Another approach involves the oxidation of related sulfanyl acetates, highlighting a pathway to introduce bromo and ethyl groups into the benzofuran scaffold (Choi, Seo, Son, & Lee, 2009).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including the target compound, showcases a benzene ring fused to a furan ring, with various substituents that influence its chemical behavior. Structural studies, such as those employing X-ray crystallography, reveal the compound's geometric configuration and intermolecular interactions, like π–π stacking and hydrogen bonding, which are crucial for understanding its reactivity and properties (Choi, Seo, Son, & Lee, 2007).
Chemical Reactions and Properties
Benzofuran derivatives undergo various chemical reactions, leveraging their functional groups for further chemical transformations. The presence of a bromo and ethyl group in the compound allows for nucleophilic substitutions and further modifications, expanding the compound's utility in synthetic chemistry. The reactivity towards oxidation and hydrolysis is exemplified in the synthesis pathways and chemical manipulations of similar compounds (Choi, Seo, Son, & Lee, 2009).
Physical Properties Analysis
The physical properties of benzofuran derivatives, such as solubility, melting point, and crystal structure, are critical for their application in material science and pharmaceuticals. Investigations into these properties help determine the conditions under which these compounds can be utilized effectively. For instance, the crystal structure analysis provides insight into the stability and solubility characteristics of these compounds (Choi, Seo, Son, & Lee, 2009).
科学的研究の応用
Natural Source and Bioactivity
Benzofuran compounds, including Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate, are ubiquitous in nature and have been extensively studied for their bioactivities. These compounds exhibit a range of biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. This has led to increased attention from chemical and pharmaceutical researchers worldwide, positioning these substances as potential leads for natural drug development. Notably, benzofuran derivatives have been explored for their effectiveness in treating hepatitis C and as anticancer agents, with novel methods for constructing benzofuran rings also being developed (Miao et al., 2019).
Antimicrobial Properties
Benzofuran and its derivatives are recognized for their broad spectrum of antimicrobial properties, which have been validated through numerous studies. They play a crucial role as inhibitors against various diseases, viruses, fungi, microbes, and enzymes. This versatility makes benzofuran a privileged structure in drug discovery, especially for designing antimicrobial agents. The emerging scaffold of benzofuran for antimicrobial agents underlines its potential in pharmaceuticals, agriculture, and polymer applications, with some derivatives already used in treating skin diseases like cancer or psoriasis (Hiremathad et al., 2015).
Chemical Recycling and Environmental Applications
Apart from biomedical applications, benzofuran derivatives have been explored in the context of environmental and chemical engineering. For instance, research into the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlights the ability of microorganisms to degrade benzofuran derivatives, pointing towards their potential in bioremediation processes. This research provides insights into the enzymatic pathways and genetic markers involved in the biodegradation of compounds related to benzofurans, suggesting applications in environmental cleanup and pollution control (Thornton et al., 2020).
特性
IUPAC Name |
ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-2-16-12(15)4-3-9-7-10-5-6-17-13(10)11(14)8-9/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEPEIYBFPORDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC2=C(C(=C1)Br)OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447419 | |
| Record name | Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate | |
CAS RN |
196597-67-8 | |
| Record name | Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


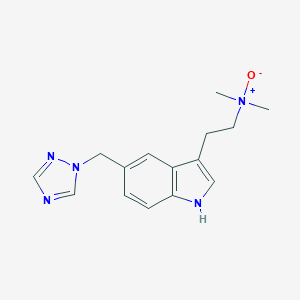
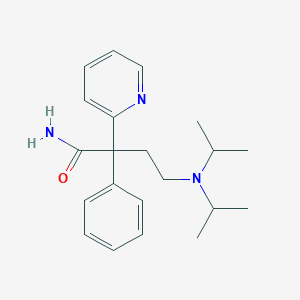
![2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B23236.png)
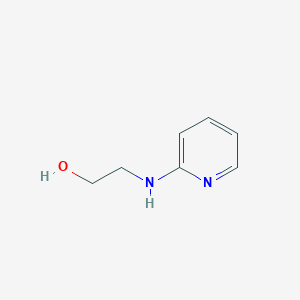
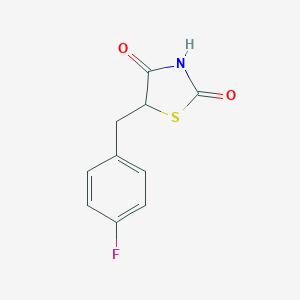
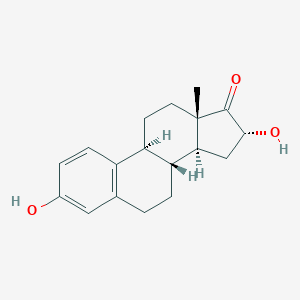


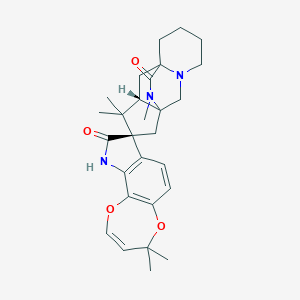
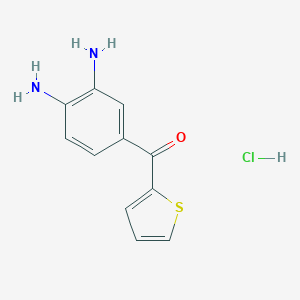

![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)
